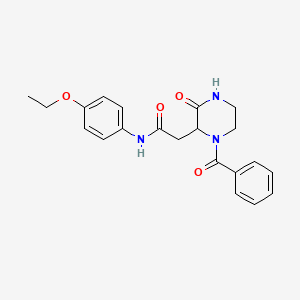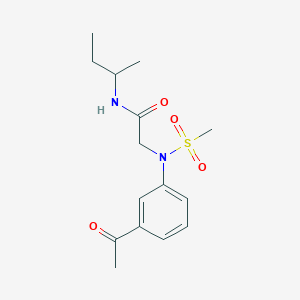![molecular formula C21H15F3N2O2 B4178785 2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4178785.png)
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide
Descripción general
Descripción
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide is a synthetic compound that has gained significant attention in the field of scientific research. Also known as OT-1, this compound has been studied for its potential use in various applications, including cancer treatment and as a tool for studying cellular processes. In
Mecanismo De Acción
OT-1 exerts its anti-cancer effects through multiple mechanisms. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, OT-1 has been shown to inhibit the activity of a protein called heat shock protein 90 (HSP90), which is involved in the growth and survival of cancer cells. OT-1 has also been shown to activate the p53 pathway, which is a tumor suppressor pathway that is often disrupted in cancer cells.
Biochemical and Physiological Effects:
OT-1 has been shown to have a variety of biochemical and physiological effects. It has been shown to induce oxidative stress, which can lead to cell death in cancer cells. Additionally, OT-1 has been shown to inhibit the activity of several enzymes involved in cancer cell metabolism. OT-1 has also been shown to inhibit the expression of several genes involved in cancer cell growth and survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using OT-1 in lab experiments is its ability to induce cell death in cancer cells. Additionally, OT-1 has been shown to have low toxicity in normal cells, which makes it a promising candidate for cancer treatment. However, one limitation of using OT-1 in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on OT-1. One direction is to further explore its potential as a cancer treatment. This could involve studying its effects on different types of cancer cells and in animal models. Another direction is to explore its potential as a tool for studying cellular processes. This could involve studying its effects on autophagy and apoptosis in more detail. Additionally, research could focus on developing more soluble forms of OT-1 to make it easier to use in lab experiments.
Aplicaciones Científicas De Investigación
OT-1 has been studied for its potential use in cancer treatment. Research has shown that OT-1 can induce cell death in various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, OT-1 has been shown to inhibit the growth and proliferation of cancer cells. OT-1 has also been used as a tool for studying cellular processes, such as autophagy and apoptosis.
Propiedades
IUPAC Name |
2-(2-oxobenzo[cd]indol-1-yl)-N-[3-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O2/c1-12(19(27)25-15-8-4-7-14(11-15)21(22,23)24)26-17-10-3-6-13-5-2-9-16(18(13)17)20(26)28/h2-12H,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BETSPDZGAGTDGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)N2C3=CC=CC4=C3C(=CC=C4)C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(trifluoromethyl)phenyl]propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 7-oxo-2-(phenoxymethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4178703.png)
![N-ethyl-6-{[6-(2-phenoxyethoxy)-3-pyridazinyl]oxy}-1,3,5-triazine-2,4-diamine](/img/structure/B4178709.png)
![2-chloro-N-({[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]amino}carbonothioyl)-5-iodobenzamide](/img/structure/B4178716.png)

![N-[4-(4-morpholinyl)phenyl]-3-nitro-4-(1-piperidinyl)benzamide](/img/structure/B4178731.png)
![N-(2-benzoyl-4-chlorophenyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B4178735.png)
![N-[1-(4-chlorophenyl)-6,6-dimethyl-2,4-dioxo-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]cyclohexanecarboxamide](/img/structure/B4178741.png)
![2-(4-ethylphenoxy)-N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B4178754.png)
![3-(benzylthio)-5-butyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B4178768.png)
![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-3,4,5-triethoxybenzamide](/img/structure/B4178774.png)
![N-[4-acetyl-1-cyclohexyl-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide](/img/structure/B4178775.png)


